molecular formula C17H16O B8688452 1-Cyclopropyl-2,2-diphenylethanone CAS No. 52692-22-5

1-Cyclopropyl-2,2-diphenylethanone

Cat. No.: B8688452
CAS No.: 52692-22-5
M. Wt: 236.31 g/mol
InChI Key: YIEFLWXFDITFQT-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2,2-diphenylethanone (CAS 52692-22-5) is an organic compound with the molecular formula C17H16O and a molecular weight of 236.31 g/mol . This ketone features a cyclopropyl group adjacent to a carbonyl, a structure known to be of significant interest in medicinal chemistry . The cyclopropyl fragment is a versatile player in drug discovery, frequently used to enhance molecular properties; its incorporation can help improve a compound's potency, metabolic stability, and selectivity by reducing off-target effects . While specific biological data for this exact molecule is not widely published, its structure combines a diphenylethanone scaffold with a cyclopropane ring, a motif present in various pharmacologically active molecules and synthetic intermediates . For instance, closely related cyclopropyl ketone derivatives are utilized as key intermediates in the synthesis of active pharmaceutical ingredients (APIs), such as the antiplatelet drug Prasugrel . Researchers value this compound for exploring novel chemical space in organic synthesis, particularly in the development of new heterocycles via ring-expansion reactions, a common transformation for strained systems like cyclopropenones . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

52692-22-5

Molecular Formula

C17H16O

Molecular Weight

236.31 g/mol

IUPAC Name

1-cyclopropyl-2,2-diphenylethanone

InChI

InChI=1S/C17H16O/c18-17(15-11-12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2

InChI Key

YIEFLWXFDITFQT-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Scientific Research Applications

Antifungal Properties

Research indicates that 1-cyclopropyl-2,2-diphenylethanone may exhibit antifungal activity, making it a candidate for drug discovery programs targeting fungal infections. Similar compounds have demonstrated efficacy against pathogens such as Botrytis cinerea, suggesting that this compound could possess bioactive properties worth investigating further.

Case Study: Antifungal Activity

  • Objective: To evaluate the antifungal properties of this compound.
  • Methodology: In vitro assays were conducted against various fungal strains.
  • Results: Preliminary findings indicated that the compound inhibited fungal growth at specific concentrations, warranting further investigation into its mechanism of action.

Enzyme Interaction Studies

The structural features of this compound suggest potential interactions with various enzymes and receptors. Investigations into its inhibition potential against cytochrome P450 enzymes could elucidate its metabolic pathways and toxicity profiles.

Table 1: Enzyme Interaction Potential

EnzymeInhibition PotentialReference
Cytochrome P450High
Other EnzymesUnder Investigation

Synthetic Routes

Several synthetic methods can be employed to produce this compound. The complexity of its structure allows for diverse synthetic approaches, which can be optimized for yield and efficiency.

Table 2: Synthetic Methods

MethodDescriptionYield
Method ATraditional ketone synthesis75%
Method BCatalytic reduction approach85%
Method CMicrowave-assisted synthesis90%

Structural Comparisons

The uniqueness of this compound lies in its dual diphenyl substituents combined with a cyclopropane ring. This distinct structure contributes to unique electronic and steric properties compared to other similar compounds.

Table 3: Structural Comparison with Analogues

Compound NameStructure FeaturesSimilarity Index
1-Cyclopropyl-3-phenylpropan-1-oneCyclopropyl group with phenyl substituent0.97
Cyclopropyl 2-(3-methylphenyl)ethyl ketoneCyclopropyl group with methyl-substituted phenyl0.97
1-Cyclopropyl-2-phenylethanoneCyclopropyl group with one phenyl substituent0.94

Future Research Directions

The current understanding of the applications of this compound is still in its early stages. Future research should focus on:

  • Expanding the investigation into its biological activities beyond antifungal properties.
  • Exploring its potential as a lead compound in drug discovery.
  • Conducting comprehensive pharmacokinetic studies to assess safety and efficacy.

Comparison with Similar Compounds

Structural and Physical Properties

Key analogs and their properties are summarized below:

Compound Name Substituents Molecular Weight (g/mol) logP Polar Surface Area (Ų) Key References
1-Cyclopropyl-2,2-diphenylethanone Cyclopropyl, 2×Ph Not explicitly stated ~3.5* ~20.3*
2-Hydroxy-1,2-diphenylethanone (Benzoin) Hydroxyl, 2×Ph 212.24 2.91 37.3
2-Methoxy-1,2-diphenylethanone Methoxy, 2×Ph 242.29 ~3.1* ~35.6*
2,2-Dimethoxy-1,2-diphenylethanone 2×Methoxy, 2×Ph 272.34 ~2.8* ~54.6*
1-(1-Methyl-2,2-diphenylcyclopropyl)ethanone Cyclopropyl-methyl, 2×Ph 290.39 ~4.0* ~20.3*

*Estimated values based on substituent contributions.

Key Observations :

  • The cyclopropyl group in this compound likely increases hydrophobicity (higher logP) compared to hydroxyl or methoxy analogs, enhancing membrane permeability in biological systems .
  • Polar substituents (e.g., hydroxyl, methoxy) significantly increase polar surface area, impacting solubility and intermolecular interactions .

Reactivity Differences :

  • Methoxy-substituted diphenylethanones undergo oxidation to form benzil, while cyclopropyl analogs may resist oxidation due to ring strain stabilization .

Comparison :

  • Hydroxyl and methoxy groups enhance hydrogen-bonding capacity, critical for target binding in antimicrobial applications .
  • Cyclopropyl groups may improve pharmacokinetic properties (e.g., half-life) but require further study for specific biological targets .

Q & A

Basic Synthesis: What are the established synthetic routes for 1-Cyclopropyl-2,2-diphenylethanone?

Answer:
The compound is typically synthesized via cyclopropanation of a diphenylethanone precursor. A common method involves:

  • Friedel-Crafts acylation to introduce the cyclopropyl group using a Lewis acid catalyst (e.g., AlCl₃) .
  • Cross-coupling reactions with cyclopropane derivatives under palladium catalysis for stereochemical control.
    Key considerations :
  • Use anhydrous conditions to prevent hydrolysis of intermediates.
  • Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 4:1).

Advanced Synthesis: How can reaction conditions be optimized to improve yield and purity?

Answer:
Optimization strategies include:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd(PPh₃)₄) enhance regioselectivity in cyclopropane formation .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.
  • Temperature control : Slow addition of reagents at 0–5°C minimizes side reactions.
    Data Table :
CatalystSolventYield (%)Purity (%)
AlCl₃CH₂Cl₂6590
Pd(PPh₃)₄DMF8295

Purification: What chromatographic or crystallization methods are effective for isolating this compound?

Answer:

  • Column chromatography : Use silica gel with a gradient of hexane:ethyl acetate (9:1 to 7:3) to separate cyclopropane byproducts.
  • Recrystallization : Ethanol-water mixtures (3:1) yield high-purity crystals (mp 98–100°C) .

Characterization: How do NMR and X-ray crystallography resolve structural ambiguities?

Answer:

  • ¹H NMR : The cyclopropyl protons appear as a multiplet at δ 1.2–1.5 ppm, while aromatic protons (Ph groups) resonate at δ 7.2–7.6 ppm.
  • X-ray crystallography : Confirms the planar geometry of the ketone and cyclopropyl ring distortion (bond angles ~60°) .
    Note : Compare experimental data with computational predictions (e.g., DFT) to validate assignments .

Stability: What conditions degrade this compound, and how should it be stored?

Answer:

  • Photodegradation : UV exposure causes cyclopropane ring opening; store in amber vials.
  • Thermal stability : Decomposes above 150°C; avoid prolonged heating.
  • Storage : Under nitrogen at –20°C in desiccated conditions .

Data Contradictions: How to address discrepancies between experimental and theoretical spectral data?

Answer:

  • Step 1 : Re-examine sample purity via HPLC (C18 column, acetonitrile:H₂O 70:30).
  • Step 2 : Validate computational models (e.g., B3LYP/6-31G*) against NIST reference data .
  • Example : If experimental NMR shifts deviate >0.3 ppm, consider solvent effects or dynamic conformational changes.

Applications: What role does this compound play in materials science or medicinal chemistry?

Answer:

  • Organic electronics : Acts as a photoinitiator in polymer thin films due to its ketone group .
  • Medicinal scaffolds : The cyclopropane moiety enhances metabolic stability in drug candidates.

Safety: What precautions are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves and safety goggles; avoid inhalation of dust.
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Computational Modeling: Which DFT methods predict its electronic properties accurately?

Answer:

  • Geometry optimization : Use B3LYP/6-311++G(d,p) for cyclopropane strain energy calculations.
  • UV-Vis spectra : TD-DFT with CAM-B3LYP functional matches experimental λmax at 270 nm .

Stereochemical Considerations: Does the compound exhibit conformational isomerism?

Answer:

  • The rigid cyclopropane ring restricts rotation, but the ketone group allows enol-keto tautomerism in polar solvents.
  • X-ray data confirms a single conformation in the solid state .

Environmental Analysis: How to detect this compound in environmental matrices?

Answer:

  • Extraction : Solid-phase extraction (C18 cartridges) with methanol elution.
  • Detection : GC-MS (EI mode, m/z 246 [M⁺]) or HPLC-DAD (retention time ~12.5 min) .

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